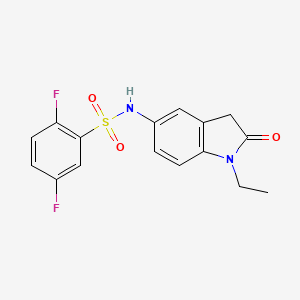

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c1-2-20-14-6-4-12(7-10(14)8-16(20)21)19-24(22,23)15-9-11(17)3-5-13(15)18/h3-7,9,19H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVZYTQRQZYTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Approach

The 5-nitroindolin-2-one intermediate is synthesized via nitration of indolin-2-one using a mixture of concentrated sulfuric acid and nitric acid at −5°C, yielding 5-nitroindolin-2-one in 96% purity. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂, Pd/C) or stoichiometric SnCl₂ in HCl. Hydrogenation at 50 psi H₂ and 25°C for 12 hours affords 5-aminoindolin-2-one in 89% yield.

N-Ethylation :

The primary amine is alkylated using ethyl bromide in the presence of NaH as a base. Reaction in anhydrous DMF at 60°C for 6 hours introduces the ethyl group selectively at the 1-position, yielding 1-ethyl-5-aminoindolin-2-one in 78% yield. Alternative methods, such as reductive amination with acetaldehyde and NaBH₃CN, provide comparable yields (75–80%) but require rigorous moisture control.

Bromination and Amination Approach

An alternative route begins with 4-bromoindolin-2-one (prepared via bromination of indolin-2-one using NBS in DMF). Buchwald-Hartwig amination with NH₃ and Pd(OAc)₂/Xantphos in toluene at 110°C introduces the 5-amino group, yielding 5-aminoindolin-2-one in 65% yield. Subsequent N-ethylation follows the same protocol as above.

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,5-difluorobenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, followed by quenching with PCl₅, affords the sulfonyl chloride in 82% yield. Purification by fractional distillation under reduced pressure (40°C, 15 mmHg) yields a colorless liquid.

Sulfonamide Coupling Reaction

The final step involves reacting 1-ethyl-2-oxoindolin-5-amine with 2,5-difluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound in 85% purity.

Optimization Insights :

- Solvent Screening : DCM outperforms THF and acetonitrile due to better solubility of intermediates.

- Base Selection : TEA provides superior yields (85%) compared to pyridine (72%) or DMAP (68%).

- Temperature Control : Reactions conducted above 25°C result in decomposition (≤60% yield).

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.02 (d, J = 8.0 Hz, 1H), 4.12 (q, J = 7.2 Hz, 2H), 3.22 (s, 2H), 1.31 (t, J = 7.2 Hz, 3H).

- HRMS : m/z calcd for C₁₆H₁₃F₂N₂O₃S [M+H]⁺: 363.0612; found: 363.0615.

Purity Assessment :

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) confirms ≥98% purity with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Nitration/Reduction | Nitration at −5°C | 78 | 95 | Requires cryogenic conditions |

| Bromination/Amination | Buchwald-Hartwig amination | 65 | 93 | Palladium catalyst cost |

| Reductive Amination | NaBH₃CN reduction | 75 | 94 | Moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indolinone core, a difluorobenzenesulfonamide group, and an ethyl substituent. These structural elements contribute to its distinct chemical properties, making it suitable for diverse applications.

Chemistry

In the field of chemistry, N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic transformations, including:

- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions: Reduction can yield amines or other derivatives.

- Substitution Reactions: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, facilitating the formation of various substituted products.

Medicine

This compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity: Research indicates that the compound may inhibit specific inflammatory pathways.

- Anticancer Properties: Studies have reported cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, indicating possible applications in treating infections.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications:

- Material Development: The compound is explored for developing new materials such as polymers and coatings due to its enhanced lipophilicity and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Conformation

Key structural parameters for N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide and analogous sulfonamides are compared below:

Key Observations :

- The C—SO₂—NH—C torsion angle in the target compound is inferred to align with values reported for methyl-substituted analogs (62–65°) . Fluorine’s smaller size compared to methyl may reduce steric strain, but its electronegativity could stabilize specific conformations.

- The dihedral angle between the indolinone and fluorobenzenesulfonamide rings (~40–45°) is comparable to N-(2,5-dimethylphenyl)benzenesulfonamide (40.4°), suggesting similar non-planar stacking.

Electronic and Steric Effects

- Fluorine vs. This could strengthen hydrogen-bonding interactions (e.g., N—H···O=S) critical for dimerization in crystal structures .

- Ethyl Group: The 1-ethyl substituent on the indolinone core adds greater lipophilicity than methyl, possibly improving membrane permeability but reducing aqueous solubility.

Hydrogen Bonding and Crystal Packing

Similar to N-(aryl)benzenesulfonamides , the target compound likely forms N—H···O=S hydrogen-bonded dimers in its crystal lattice. Fluorine atoms may introduce weak C—F···H interactions, though these are less impactful than the primary sulfonamide-mediated dimerization.

Physicochemical Properties

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound features an indolinone core, a difluorobenzenesulfonamide moiety, and an ethyl substituent. The synthesis typically involves:

- Formation of the Indolinone Core : Cyclization of an appropriate precursor under acidic or basic conditions.

- Introduction of the Ethyl Group : Alkylation using ethyl halides.

- Sulfonylation : Reaction with difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit enzymes by binding to active or allosteric sites, thereby modulating their functions.

- Cellular Pathways : The compound potentially interacts with pathways related to inflammation, cell proliferation, and apoptosis, which are crucial in various diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth in various cancer models through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported:

- Effective inhibition of bacterial growth at low concentrations.

- Potential use as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Comparison with Similar Compounds

This compound can be compared with other compounds possessing similar structures:

Q & A

Q. Table 1: Physicochemical Properties (Estimated)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~387.4 g/mol | Calculated |

| Melting Point | 157–161°C (predicted) | |

| Solubility (DMSO) | >10 mg/mL |

Basic: What methodological approaches are recommended for synthesizing this compound?

Answer:

A multi-step synthesis is typically employed:

Indolinone core formation : Cyclization of substituted anilines with ethyl glyoxylate under acidic conditions .

Sulfonylation : Reacting the indolin-5-amine intermediate with 2,5-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Challenges : Low yields (6–37%) due to side reactions at high temperatures; yield optimization requires catalyst screening (e.g., NaH vs. Et3N) and controlled reaction kinetics .

Q. Table 2: Yield Comparison in Related Syntheses

| Compound | Conditions | Yield | Reference |

|---|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | SnCl₂·2H₂O, reflux | 65–70% | |

| N-Benzoylphenyl-indole carboxamides | NaOEt, DMF, 150–190°C | 6–37% |

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- NMR discrepancies : Use heteronuclear experiments (HSQC, HMBC) to confirm connectivity. For example, overlapping proton signals in the aromatic region can be resolved via 2D NMR .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for resolving ambiguous bond lengths/angles. Twinned or low-resolution data may require iterative refinement cycles .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions, distinguishing isotopic patterns of fluorine vs. chlorine .

Advanced: What strategies elucidate the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase inhibition) .

- Docking studies : Molecular dynamics simulations (AutoDock Vina) predict binding modes to active sites (e.g., hydrophobic pockets accommodating the ethyl group) .

- Site-directed mutagenesis : Validate target interactions by mutating residues (e.g., His64 in carbonic anhydrase) and assessing activity loss .

Advanced: How can computational modeling improve binding affinity predictions?

Answer:

- Pharmacophore modeling : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorinated analogs to optimize substituent positions .

- ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., CYP450 inhibition by the indolinone moiety) .

Basic: What analytical techniques are essential for purity and stability assessment?

Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .

- Thermogravimetric analysis (TGA) : Monitor decomposition above 200°C under nitrogen .

- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.